N-(2-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-24-16-5-3-2-4-15(16)20-17(23)12-25-18-7-6-14(21-22-18)13-8-10-19-11-9-13/h2-11H,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXJJBXNJQWOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Methoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Pyridazinyl and pyridinyl moieties : May contribute to biological targeting through specific receptor binding.
- Sulfanyl linkage : Impacts the compound's reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
- Receptor Interaction : It could act as a ligand for certain receptors, modulating their activity.
- Signal Transduction Modulation : The compound may interfere with intracellular signaling pathways, affecting cellular responses.
Biological Activity Data
A summary of key biological activities and findings related to this compound is presented in the table below:
| Biological Activity | IC50 Value (μM) | Reference |
|---|---|---|
| Enzyme Inhibition (e.g., kinase) | 0.14 | |
| Cytotoxicity in cancer cells | >10 | |
| Antimicrobial Activity | 0.62 |
Case Studies
- Antitumor Activity : In a study evaluating various derivatives, this compound showed promising antitumor activity against several cancer cell lines, with significant inhibition of proliferation observed at concentrations lower than 1 μM.
- Neuroprotective Effects : Another investigation highlighted the compound's potential neuroprotective properties, where it demonstrated a protective effect against oxidative stress-induced neuronal death in vitro. The mechanism was attributed to its ability to modulate signaling pathways involved in apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Bioactivities
The following table compares N-(2-methoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide with structurally related acetamide derivatives, highlighting key structural differences and biological activities:
Key Structural and Functional Insights
Role of the Pyridazine-Pyridine Core: The target compound’s pyridazine-pyridine hybrid may enhance π-π stacking interactions with biological targets compared to quinazoline (Compound 39) or indolinone (Compound 47) cores. Pyridazine’s electron-deficient nature could improve binding to ATP pockets in kinases .
Sulfanyl vs. Sulfonyl Linkers: The sulfanyl (C–S–C) group in the target compound contrasts with sulfonyl (C–SO₂–C) groups in analogues like Compound 33.
Substituent Effects: 2-Methoxyphenyl: This group in the target compound and Compound 17 improves lipophilicity and may influence hydrogen bonding via the methoxy oxygen. However, its ortho position could introduce steric hindrance compared to para-substituted analogues (e.g., Compound 40 in ). Pyridin-4-yl: The pyridine ring’s nitrogen orientation may facilitate hydrogen bonding with residues in target proteins, similar to quinoline in Compound 47 .
Pharmacokinetic and Physicochemical Comparisons
- LogP and Solubility : The target compound’s LogP is predicted to be ~3.5–4.0 (estimated via analogy to Compound 47, LogP = 5.58) , suggesting moderate solubility. In contrast, triazole-containing Compound 17 has lower LogP (~2.6) due to its polar triazole moiety, correlating with better aqueous solubility .
- Metabolic Stability : The absence of ester or amide groups prone to hydrolysis in the target compound may confer better stability than morpholine- or piperidine-containing analogues (e.g., Compound 40 in ).
Crystallographic and Conformational Studies
- Crystal Packing : The Cambridge Structural Database (CSD) reveals that acetamides with 2-methoxyphenyl groups (e.g., ARARUI ) adopt folded conformations stabilized by intramolecular N–H⋯N hydrogen bonds. Similar folding in the target compound could influence its binding mode .
- SHELX Refinement: Structural data for related compounds (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) were refined using SHELXL, ensuring high precision in bond-length and angle measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
